molecular formula C21H18N2O2 B15024927 N-(4-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(4-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B15024927
M. Wt: 330.4 g/mol
InChI Key: XKNPONBPQZNISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acylation: The indole core is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the benzylic position.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-methylbenzyl)-2-(2-oxo-3-hydroxybenzo[cd]indol-1(2H)-yl)acetamide, while reduction could produce N-(4-methylbenzyl)-2-(2-hydroxybenzo[cd]indol-1(2H)-yl)acetamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-2-(2-oxoindolin-1-yl)acetamide
  • N-(4-methylbenzyl)-2-(2-oxobenzo[cd]pyrrol-1(2H)-yl)acetamide

Uniqueness

N-(4-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific substitution pattern on the indole core, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C21H18N2O2/c1-14-8-10-15(11-9-14)12-22-19(24)13-23-18-7-3-5-16-4-2-6-17(20(16)18)21(23)25/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

XKNPONBPQZNISB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.